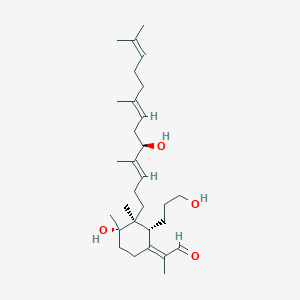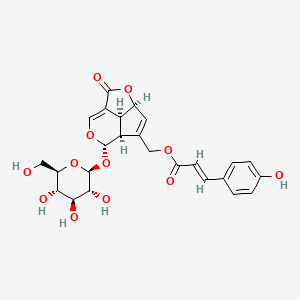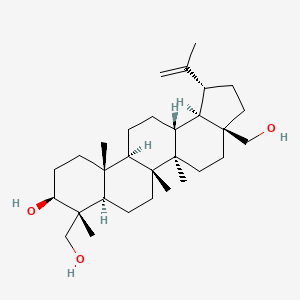
Fluorescein-5-thiosemicarbazide (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluorescein-5-thiosemicarbazide (FTSC) is an amine-containing fluorescent probe. It can be reversibly coupled to aldehydes and ketones. FTSC has been used to fluorescently tag diverse molecules, including RNA, saccharides, sialylated glycoproteins, carbonylated proteins, and N-acetylneuraminic acid.
Applications De Recherche Scientifique
1. Detection and Monitoring in Biological Systems
Fluorescein-5-thiosemicarbazide (hydrochloride) (FTSC) has been utilized in various applications related to biological systems. One significant use is in the detection of hypochlorite in aqueous solutions, where a fluorescein semicarbazide-based probe exhibited high selectivity and rapid response (Xuan Zhang, Yu-xin Zhang, & Zhijia Zhu, 2012). Additionally, FTSC has been investigated for its potential in Förster Resonance Energy Transfer (FRET) systems, particularly for studying molecular interactions between cellulosic surfaces (Georg Urstöger et al., 2020). Another application involves the rapid and cost-effective analysis of microbial activity in soils, utilizing fluorescein diacetate as a key component (T. Schumacher, A. Eynard, & R. Chintala, 2015).
2. Chemical Analysis and Sensing
Fluorescein derivatives, including FTSC, have been synthesized and characterized for various chemical sensing and analysis purposes. For instance, a study focused on the solvent-dependent detection of Ag(+) and Zn(2+) in living biological samples using a probe with fluorescein as the fluorophore (Zheng Yang et al., 2015). Another application involved the analysis of low-molecular mass aldehydes in drinking waters through capillary electrophoresis with laser-induced fluorescence detection, using fluorescein 5-thiosemicarbazide for derivatization (C. Baños & Manuel Silva, 2010).
3. Biomedical Imaging and Diagnostics
In the field of biomedical imaging and diagnostics, FTSC has shown potential. It has been employed for fluorescent imaging of pectin-derived oligogalacturonic acid transported in living cells, aiding in the elucidation of the molecular basis of biological molecules (Ying Zhang et al., 2014). Moreover, simultaneous fluorescein sodium and 5-ALA were used in fluorescence-guided glioma surgery, demonstrating the potential of fluorescein derivatives in enhancing surgical precision (M. Schwake et al., 2015).
4. Antimicrobial and Antioxidant Studies
Fluorescein derivatives, including those synthesized from FTSC, have been evaluated for their antimicrobial activities. A study demonstrated that fluorescein dye derivatives and their nanohybrids showed significant antimicrobial activity against different bacterial strains and fungi (Nabel A Negm et al., 2016). Additionally, new N4-arylsubstituted-5-methoxyisatin-β-thiosemicarbazone derivatives synthesized from thiosemicarbazides showed varying degrees of antioxidant activity (H. Muğlu, 2020).
5. Potential Anticancer Applications
Thiosemicarbazide derivatives, closely related to FTSC, have been synthesized as potential anticancer agents. Their cytotoxicity against melanoma cells and other cancer cell lines has been evaluated, with some compounds showing significant anticancer potential (P. Kozyra et al., 2022).
Propriétés
Nom du produit |
Fluorescein-5-thiosemicarbazide (hydrochloride) |
|---|---|
Formule moléculaire |
C21H15N3O5S · HCl |
Poids moléculaire |
457.9 |
InChI |
InChI=1S/C21H15N3O5S.ClH/c22-24-21(30)23-10-1-4-13(16(7-10)20(27)28)19-14-5-2-11(25)8-17(14)29-18-9-12(26)3-6-15(18)19;/h1-9,25H,22H2,(H,27,28)(H2,23,24,30);1H |
Clé InChI |
DLAUYFRYXUEQQE-UHFFFAOYSA-N |
SMILES |
OC1=CC=C(C(C2=C(C(O)=O)C=C(NC(NN)=S)C=C2)=C(C=C3)C(O4)=CC3=O)C4=C1.Cl |
Synonymes |
FTSC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)

